3-Methyl-3-buten-1-OL

Catalog No.
S574714
CAS No.
763-32-6
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-3-buten-1-OL

CAS Number

763-32-6

Product Name

3-Methyl-3-buten-1-OL

IUPAC Name

3-methylbut-3-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3

InChI Key

CPJRRXSHAYUTGL-UHFFFAOYSA-N

SMILES

CC(=C)CCO

Synonyms

3-Methyl-3-buten-1-ol; 2-Methyl-1-buten-4-ol; 2-Methyl-4-hydroxy-1-butene; 3-Isopentenyl alcohol; 3-Methyl-3-buten-1-ol; 3-Methyl-3-butene-1-ol; 3-Methyl-3-butenol; 3-Methylenebutan-1-ol; 4-Hydroxy-2-methyl-1-butene; Isobutenylcarbinol; Isoprenol; Is

Canonical SMILES

CC(=C)CCO

Identification and Properties:

3-Methyl-3-buten-1-ol, also known as isopentenyl alcohol, is a five-carbon organic molecule with the chemical formula C5H10O. It belongs to the class of compounds called primary alcohols and also falls under the category of homoallylic alcohols due to the presence of a double bond adjacent to the hydroxyl group. The CAS registry number for this compound is 763-32-6 [National Institute of Standards and Technology (NIST) WebBook, ].

Occurrence in Nature:

3-Methyl-3-buten-1-ol is a naturally occurring compound found in various plants and organisms. Examples include Cananga odorata (commonly known as ylang-ylang) and Bistorta manshuriensis [National Institutes of Health, PubChem, ].

Research Applications:

While the specific research applications of 3-Methyl-3-buten-1-ol are limited, it has been used in some scientific studies:

  • Reaction Rate Studies: One study used 3-Methyl-3-buten-1-ol to investigate the rate coefficient of its gas-phase reaction with hydroxyl radicals (OH radicals) [Sigma-Aldrich, ]. This research contributes to the understanding of atmospheric chemistry and the behavior of organic compounds in the environment.

3-Methyl-3-buten-1-ol is an organic compound with the molecular formula C5_5H10_{10}O and a molecular weight of approximately 86.132 g/mol. It is classified as a primary alcohol and a homoallylic alcohol, characterized by its unique structure that includes a double bond and an alcohol functional group. This compound is also known by several other names, including isobutenylcarbinol and methallyl carbinol . It has been identified in various natural sources, such as Ips cembrae and Bistorta manshuriensis, indicating its biological significance .

Typical of alcohols, including:

  • Esterification: Reacts with acids to form esters.
  • Oxidation: Can be oxidized to form ketones or aldehydes.
  • Dehydration: Under specific conditions, it can undergo dehydration to yield alkenes.
  • Alkylation: The dianion of 3-methyl-3-buten-1-ol can be alkylated to synthesize various derivatives, including pheromones .

Research indicates that 3-methyl-3-buten-1-ol exhibits notable biological activity. It has been reported to possess antimicrobial properties and may influence the behavior of certain insects, possibly serving as a pheromone or attractant in ecological interactions . Its presence in specific plant species suggests potential roles in plant defense mechanisms.

Several methods exist for synthesizing 3-methyl-3-buten-1-ol:

  • Prins Reaction: This method involves the reaction of isobutene with formaldehyde in the presence of an organic base catalyst, yielding the desired alcohol after full depolymerization of polyformaldehyde .
  • Grignard Reaction: A method utilizing magnesium chips and methallyl halides under controlled conditions can also produce 3-methyl-3-buten-1-ol with high yields .

These methods highlight the versatility of synthetic pathways available for creating this compound.

3-Methyl-3-buten-1-ol finds applications in various fields:

  • Flavoring and Fragrance Industry: Used as a flavoring agent due to its pleasant odor.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Investigated for its potential use in pest control due to its biological activity .

Studies have explored the interactions of 3-methyl-3-buten-1-ol with other chemical species, particularly focusing on its reaction kinetics with hydroxyl radicals in gas-phase reactions. Such studies are crucial for understanding its behavior in atmospheric chemistry and potential environmental impacts .

Several compounds share structural similarities with 3-methyl-3-buten-1-ol, each possessing unique characteristics:

Compound NameMolecular FormulaNotable Features
2-Methylbutan-1-olC5_5H12_{12}OSimple primary alcohol without double bond
3-HydroxybuteneC4_4H8_8OLacks methyl group at the third position
IsobutyleneC4_4H8_8An alkene without hydroxyl group
2-MethylpropeneC5_5H10_{10}Similar structure but lacks hydroxyl functionality

The uniqueness of 3-methyl-3-buten-1-ol lies in its combination of both a double bond and a hydroxyl group, making it a valuable compound for various chemical transformations and applications not shared by its analogs.

XLogP3

1.3

Boiling Point

132.0 °C

UNII

KJ25C8CPFA

GHS Hazard Statements

Aggregated GHS information provided by 395 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (97.97%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.55 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

763-32-6

Wikipedia

3-methyl-3-buten-1-ol

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

Miscellaneous manufacturing
3-Buten-1-ol, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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